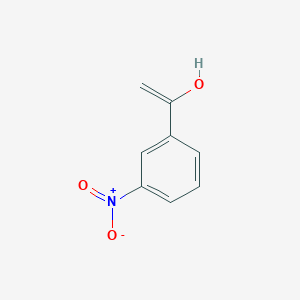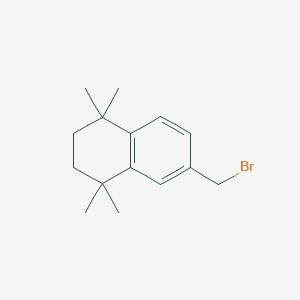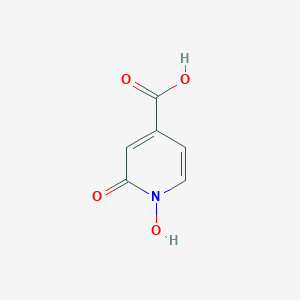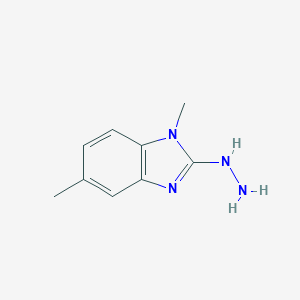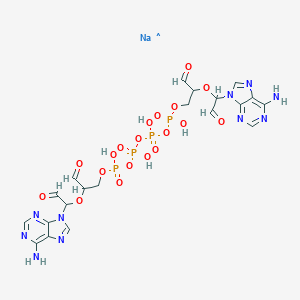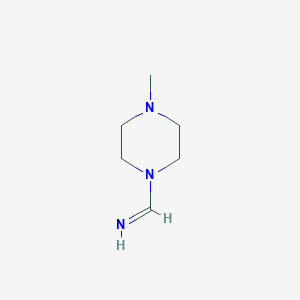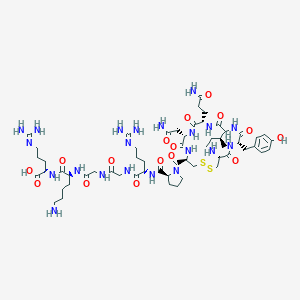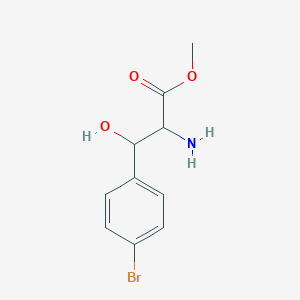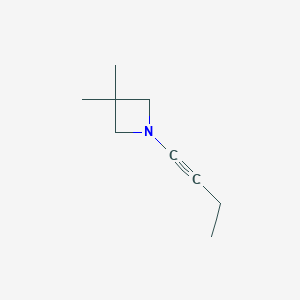
1-(But-1-yn-1-yl)-3,3-dimethylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-1-yn-1-yl)-3,3-dimethylazetidine, also known as BDMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BDMA is a cyclic amine that contains both a triple bond and a quaternary carbon center, which makes it a valuable component in the synthesis of various organic compounds.
Wirkmechanismus
1-(But-1-yn-1-yl)-3,3-dimethylazetidine functions as a nucleophile due to the presence of a triple bond and a quaternary carbon center. It can undergo various reactions, including nucleophilic addition and substitution reactions. 1-(But-1-yn-1-yl)-3,3-dimethylazetidine can also undergo ring-opening reactions to form acyclic compounds.
Biochemische Und Physiologische Effekte
1-(But-1-yn-1-yl)-3,3-dimethylazetidine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antifungal and antibacterial activity. 1-(But-1-yn-1-yl)-3,3-dimethylazetidine has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a valuable component in the synthesis of various organic compounds due to its unique properties. It can undergo various reactions, which makes it a versatile building block. However, 1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a highly reactive compound and requires careful handling. It is also relatively expensive, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(But-1-yn-1-yl)-3,3-dimethylazetidine. One potential direction is to investigate its potential as a ligand in the preparation of transition metal complexes. Another direction is to study its potential as an antifungal and antibacterial agent. Additionally, the use of 1-(But-1-yn-1-yl)-3,3-dimethylazetidine in the synthesis of natural products and drugs should be further explored. Finally, the development of new synthetic methods for 1-(But-1-yn-1-yl)-3,3-dimethylazetidine could lead to more efficient and cost-effective synthesis of this valuable compound.
In conclusion, 1-(But-1-yn-1-yl)-3,3-dimethylazetidine is a unique compound that has gained significant attention in the field of scientific research. Its unique properties make it a valuable component in the synthesis of various organic compounds. Further research is needed to explore its potential as a ligand, antifungal and antibacterial agent, and building block for natural products and drugs.
Synthesemethoden
1-(But-1-yn-1-yl)-3,3-dimethylazetidine can be synthesized through a two-step process. The first step involves the reaction of 3,3-dimethyl-1-bromobut-1-yne with sodium azide to form 3,3-dimethyl-1-azido-1-butyne. The second step involves the reduction of the azide group with triphenylphosphine to form 1-(But-1-yn-1-yl)-3,3-dimethylazetidine.
Wissenschaftliche Forschungsanwendungen
1-(But-1-yn-1-yl)-3,3-dimethylazetidine has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including drugs and natural products. 1-(But-1-yn-1-yl)-3,3-dimethylazetidine has also been used as a ligand in the preparation of transition metal complexes, which have applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
116272-84-5 |
|---|---|
Produktname |
1-(But-1-yn-1-yl)-3,3-dimethylazetidine |
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1-but-1-ynyl-3,3-dimethylazetidine |
InChI |
InChI=1S/C9H15N/c1-4-5-6-10-7-9(2,3)8-10/h4,7-8H2,1-3H3 |
InChI-Schlüssel |
SSUTUSZXCZMELE-UHFFFAOYSA-N |
SMILES |
CCC#CN1CC(C1)(C)C |
Kanonische SMILES |
CCC#CN1CC(C1)(C)C |
Synonyme |
Azetidine, 1-(1-butynyl)-3,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)
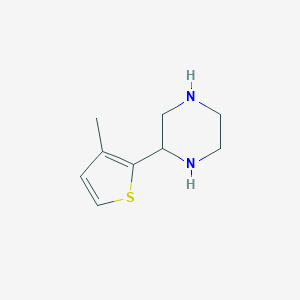
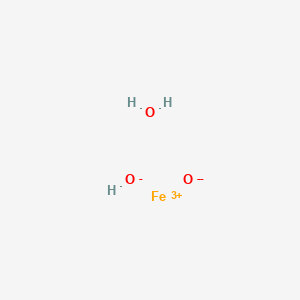
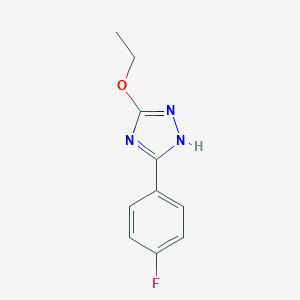
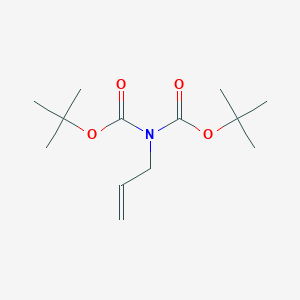
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
